Cas no 1203567-16-1 (benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate)

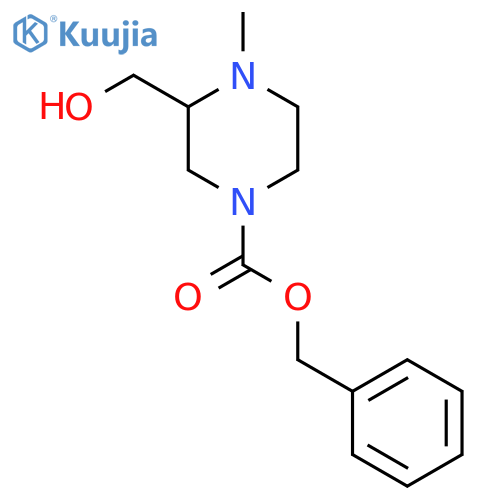

1203567-16-1 structure

商品名:benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

- EN300-2313767

- SCHEMBL1842614

- LJAJJCNSRNHCNI-UHFFFAOYSA-N

- 1203567-16-1

-

- インチ: 1S/C14H20N2O3/c1-15-7-8-16(9-13(15)10-17)14(18)19-11-12-5-3-2-4-6-12/h2-6,13,17H,7-11H2,1H3

- InChIKey: LJAJJCNSRNHCNI-UHFFFAOYSA-N

- ほほえんだ: OCC1CN(C(=O)OCC2C=CC=CC=2)CCN1C

計算された属性

- せいみつぶんしりょう: 264.14739250g/mol

- どういたいしつりょう: 264.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2313767-2.5g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 2.5g |

$1509.0 | 2024-06-20 | |

| Enamine | EN300-2313767-0.25g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 0.25g |

$708.0 | 2024-06-20 | |

| Enamine | EN300-2313767-10g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 10g |

$3315.0 | 2023-09-15 | ||

| Enamine | EN300-2313767-10.0g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 10.0g |

$3315.0 | 2024-06-20 | |

| Enamine | EN300-2313767-5.0g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 5.0g |

$2235.0 | 2024-06-20 | |

| Enamine | EN300-2313767-1.0g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 1.0g |

$770.0 | 2024-06-20 | |

| Enamine | EN300-2313767-5g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 5g |

$2235.0 | 2023-09-15 | ||

| Enamine | EN300-2313767-0.05g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 0.05g |

$647.0 | 2024-06-20 | |

| Enamine | EN300-2313767-0.1g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 0.1g |

$678.0 | 2024-06-20 | |

| Enamine | EN300-2313767-0.5g |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |

1203567-16-1 | 95% | 0.5g |

$739.0 | 2024-06-20 |

benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1203567-16-1 (benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量